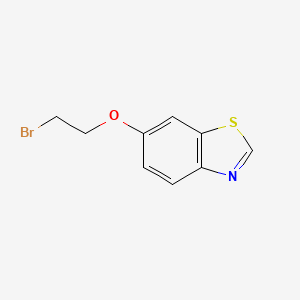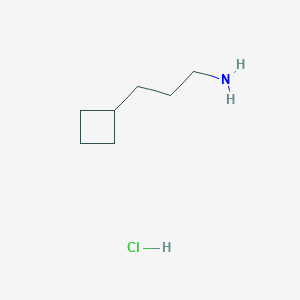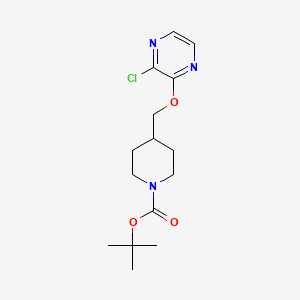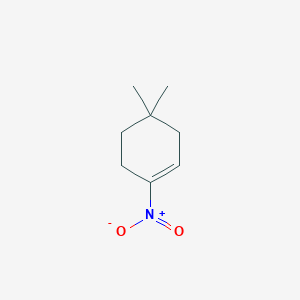
4,4-Dimethyl-1-nitrocyclohex-1-ene
Übersicht
Beschreibung
4,4-Dimethyl-1-nitrocyclohex-1-ene (DMNC) is a nitro-alkene derivative of cyclohexene. It is a colorless liquid with a boiling point of 101 degrees Celsius and a melting point of -77 degrees Celsius. It is soluble in most organic solvents and is used in a variety of applications, including as a chemical intermediate, in organic synthesis, and in the manufacture of pharmaceuticals and agrochemicals. DMNC is also used as a reagent in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
1. Stereoselective Michael Addition Reactions
4,4-Dimethyl-1-nitrocyclohex-1-ene, through its derivatives, is involved in stereoselective Michael addition reactions. These reactions proceed in a way that leads to single adducts with electron-deficient alkenes, adding trans to adjacent sugar side-chains. This method has been demonstrated to produce a variety of epimeric α,β-unsaturated esters with high selectivity (Areces et al., 1998).
2. Enantioselective Synthesis
The compound is used in enantioselective synthesis, particularly in the preparation of 4-alkyl-5-formyl-4-nitrocyclohex-1-enes. Through asymmetric Michael reactions and subsequent chemical processes, this pathway enables the production of enantiomerically pure compounds, which are significant in stereochemistry (Ballini et al., 2002).
3. Organic Synthesis Applications
In organic synthesis, this compound is instrumental in reactions involving nitrous acid elimination. This process leads to the creation of a variety of benzene and dihydrobenzene derivatives, demonstrating the versatility of 4,4-Dimethyl-1-nitrocyclohex-1-ene in synthetic chemistry (Gil, Román, & Serrano, 2001).
4. Photoreactive Properties
The compound is also known for its photoreactive properties. In research exploring its photooxygenation reaction, it has been used to synthesize carbasugars, which are cyclic compounds that mimic the structure of sugars. This application is significant in the field of photochemistry and organic synthesis (Baran et al., 2013).
5. Ene Reaction Studies
It plays a role in the study of ene reactions, particularly in understanding the mechanistic aspects of these reactions. Investigations into the ene reactions of carbonyl enophiles with 4,4-Dimethyl-1-nitrocyclohex-1-ene derivatives have provided insights into reaction mechanisms, such as hydrogen-deuterium isotope effects (Song & Beak, 1990).
6. Spin Labeling in Protein Research
Interestingly, derivatives of 4,4-Dimethyl-1-nitrocyclohex-1-ene have been used in spin labeling for protein research. This application is vital in biophysical studies, particularly in measuring distances within biomolecules using techniques like double electron-electron resonance (DEER) (Meyer et al., 2015).
Eigenschaften
IUPAC Name |
4,4-dimethyl-1-nitrocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2)5-3-7(4-6-8)9(10)11/h3H,4-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZZKYSZUQWDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1-nitrocyclohex-1-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



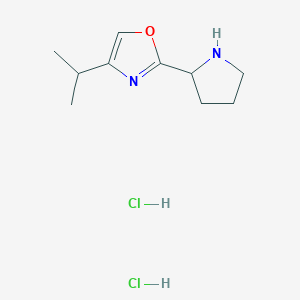

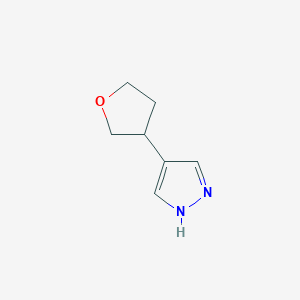
![[2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride](/img/structure/B1460260.png)



![5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1460269.png)

